molecular formula C19H23ClN2 B8232409 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride CAS No. 186354-60-9

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride

Cat. No.: B8232409
CAS No.: 186354-60-9
M. Wt: 314.9 g/mol
InChI Key: HUZKVSNKWHUMOW-QJHJCNPRSA-N
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Description

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride is a type of ionic liquid, which is a salt in the liquid state. This compound is characterized by its imidazolium cation, which is substituted with two (1S)-1-phenylethyl groups, and a chloride anion. Ionic liquids like this one are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials .

Preparation Methods

The synthesis of 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride typically involves the alkylation of imidazole with (1S)-1-phenylethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of industrial-grade reagents and solvents .

Chemical Reactions Analysis

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:

Common reagents used in these reactions include halides, metal salts, and oxidizing or reducing agents. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets through hydrogen bonding, electrostatic interactions, and π-π stacking. These interactions can influence the stability and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar compounds include other imidazolium-based ionic liquids, such as:

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 1,3-Bis(tricyclo[3.3.1.13,7]dec-1-yl)imidazolium chloride
  • 1,3-Bis(octyloxycarbonylmethyl)imidazolium chloride

Compared to these compounds, 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, chloride is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness can be leveraged in applications requiring specific solubility, stability, or reactivity profiles .

Properties

IUPAC Name

1,3-bis[(1S)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZKVSNKWHUMOW-QJHJCNPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60777923
Record name 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60777923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186354-60-9
Record name 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60777923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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